molecular formula C13H12ClN3O B5717817 N-(3-chlorophenyl)-N'-(3-pyridinylmethyl)urea

N-(3-chlorophenyl)-N'-(3-pyridinylmethyl)urea

Cat. No. B5717817
M. Wt: 261.70 g/mol
InChI Key: ZZENXOOQTVUGQJ-UHFFFAOYSA-N
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Description

"N-(3-chlorophenyl)-N'-(3-pyridinylmethyl)urea" is a compound that has been explored in various scientific studies due to its interesting chemical and physical properties. This compound, like other urea derivatives, has been evaluated for its potential applications in different fields, particularly focusing on its molecular structure and chemical behaviors.

Synthesis Analysis

The synthesis of N-substituted urea compounds like "N-(3-chlorophenyl)-N'-(3-pyridinylmethyl)urea" generally involves reactions of appropriate isocyanates with amine groups or by using other urea-forming reactions. These methods lead to various N-substituted urea derivatives, including compounds with specific substitutions that contribute to their unique properties (Xue Si-jia, 2009).

Molecular Structure Analysis

The molecular structure of urea derivatives, including "N-(3-chlorophenyl)-N'-(3-pyridinylmethyl)urea," is crucial for understanding their chemical behavior and potential applications. Crystal structure analysis helps in determining the arrangement of atoms and the geometry of the molecules. Studies have shown various structural aspects of similar compounds, which are typically characterized by X-ray crystallography (Shaoyong Ke & Sijia Xue, 2008).

Chemical Reactions and Properties

Urea derivatives participate in a variety of chemical reactions, contributing to their wide range of applications. These reactions include interactions with acids, bases, reducing and oxidizing agents, and other chemicals that affect their molecular structure and properties. The chemical behavior can be influenced significantly by substituents on the phenyl and pyridyl groups (Biao Wu et al., 2007).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZENXOOQTVUGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324430
Record name 1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

CAS RN

197512-67-7
Record name 1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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